molecular formula C19H22ClNO2 B5683345 4-tert-butyl-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide

4-tert-butyl-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide

Cat. No. B5683345
M. Wt: 331.8 g/mol
InChI Key: QEULLHGJMJFMDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known for its ability to interact with specific cellular targets, leading to various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide involves its ability to interact with specific cellular targets. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), leading to its anti-inflammatory and analgesic effects. This compound has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse. It has been shown to reduce inflammation and pain by inhibiting the production of prostaglandins and cytokines. This compound has also been shown to induce apoptosis in cancer cells, leading to its potential use in cancer therapy. Additionally, it has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-tert-butyl-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide in lab experiments is its ability to selectively target specific cellular pathways. This compound has been extensively studied, and its mechanism of action is well understood. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-tert-butyl-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to determine the optimal dosage and administration of this compound for its potential use in cancer therapy. Finally, research is needed to identify potential side effects and toxicity of this compound to ensure its safety for use in humans.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. Its ability to selectively target specific cellular pathways has led to its potential use in the treatment of various diseases. Further research is needed to determine its optimal dosage and administration, potential side effects, and toxicity to ensure its safety for use in humans.

Synthesis Methods

The synthesis of 4-tert-butyl-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide involves the reaction of 4-chloro-2-methoxy-5-methylbenzoic acid with tert-butylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction yields the corresponding amide, which is then reacted with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine. The final product is obtained after purification by column chromatography.

Scientific Research Applications

4-tert-butyl-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

4-tert-butyl-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO2/c1-12-10-16(17(23-5)11-15(12)20)21-18(22)13-6-8-14(9-7-13)19(2,3)4/h6-11H,1-5H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEULLHGJMJFMDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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